3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate

Description

Molecular Architecture and Bridged Bicyclic Framework

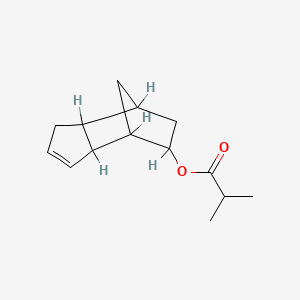

The molecular architecture of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate is fundamentally based on a tricyclic system that incorporates a methano bridge within a hexahydroindene framework. The core structure consists of a tricyclo[5.2.1.0²,⁶]decane skeleton, which represents a sophisticated arrangement of carbon atoms forming three interconnected rings. This bridged system creates a highly constrained molecular geometry that significantly influences the compound's three-dimensional conformation and chemical behavior.

The methano bridge, represented by the carbon-carbon connection between positions 4 and 7 of the indene system, serves as a critical structural element that locks the molecule into a specific spatial arrangement. This bridge effectively creates a rigid bicyclic framework where conformational flexibility is severely restricted compared to non-bridged analogs. The hexahydro designation indicates that the original aromatic indene system has been fully saturated through the addition of six hydrogen atoms, transforming the planar aromatic structure into a three-dimensional saturated system.

The isobutyrate ester group attached at the 5-position introduces additional structural complexity through its branched alkyl chain. This ester functionality consists of a 2-methylpropanoyl group (isobutyryl) connected through an oxygen atom to the hydroxyl group at the 5-position of the methanoindene framework. The branched nature of the isobutyrate group contributes to the overall steric bulk of the molecule and influences its physical properties, particularly its interactions with other molecules in solution or solid state.

| Structural Component | Description | Molecular Contribution |

|---|---|---|

| Tricyclic Framework | Tricyclo[5.2.1.0²,⁶]decane core | Provides rigid backbone structure |

| Methano Bridge | Carbon bridge between positions 4 and 7 | Constrains molecular conformation |

| Hexahydro System | Fully saturated indene derivative | Eliminates aromatic character |

| Isobutyrate Ester | 2-methylpropanoyl group at position 5 | Adds functional group reactivity |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate follows International Union of Pure and Applied Chemistry conventions for complex polycyclic compounds with multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is tricyclo[5.2.1.0²,⁶]dec-4-enyl 2-methylpropanoate, which reflects the systematic approach to naming bridged bicyclic systems. This nomenclature system provides a comprehensive description of the molecular structure through a series of descriptors that specify the ring system, substitution pattern, and functional group identity.

The tricyclo designation indicates the presence of three rings within the molecular framework, while the numerical descriptor [5.2.1.0²,⁶] specifies the size and connectivity of these rings. The numbers 5, 2, and 1 represent the number of atoms in the bridges connecting the bridgehead atoms, with the superscript notation 0²,⁶ indicating the presence of a direct bond between positions 2 and 6. The dec portion of the name indicates that the basic ring system contains ten carbon atoms, while the -4-enyl suffix specifies the presence of a double bond at the 4-position and indicates that this portion serves as a substituent.

Alternative nomenclature systems have generated several synonyms for this compound, reflecting different approaches to systematic naming. These include propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester, which emphasizes the ester nature of the compound by naming it as a derivative of 2-methylpropanoic acid. Additional systematic names such as hexahydro-4,7-methanoinden-5-yl isobutyrate provide alternative descriptive approaches that emphasize different aspects of the molecular structure.

The Chemical Abstracts Service registry number 67634-20-2 serves as the primary identifier for this specific isomer, while related isomers carry different registry numbers such as 68039-39-4 for the 6-position isomer. The European Community number 266-825-5 provides additional regulatory identification for this compound within European chemical databases.

| Nomenclature System | Name | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry | Tricyclo[5.2.1.0²,⁶]dec-4-enyl 2-methylpropanoate | 67634-20-2 |

| Chemical Abstracts Service | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate | 67634-20-2 |

| Alternative Systematic | Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester | 67634-20-2 |

| European Community | Einecs 266-825-5 | 266-825-5 |

Isomeric Variations and Stereochemical Considerations

The stereochemical complexity of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate arises from multiple factors including the position of ester substitution, the configuration of ring junctions, and the potential for endo-exo isomerism inherent in bridged bicyclic systems. The compound exists as positional isomers depending on whether the isobutyrate ester group is attached at the 5-position or 6-position of the methanoindene framework. These positional isomers represent distinct chemical entities with different Chemical Abstracts Service registry numbers, reflecting their unique three-dimensional arrangements and potentially different chemical and physical properties.

The 5-position isomer, identified by Chemical Abstracts Service number 67634-20-2, represents the primary focus of this analysis, while the corresponding 6-position isomer carries the registry number 68039-39-4. These positional isomers arise from the non-equivalent nature of the 5 and 6 positions in the hexahydromethanoindene framework, which results from the presence of a double bond in the cyclopentene portion of the molecule that renders these positions chemically and geometrically distinct.

The bridged bicyclic nature of the methanoindene core introduces additional stereochemical considerations related to endo-exo isomerism. In bridged bicyclic systems, substituents can adopt either endo or exo orientations relative to the methano bridge, creating distinct spatial arrangements that can significantly influence molecular properties. The endo configuration places substituents on the same face as the shorter bridge, while the exo configuration positions them on the opposite face, creating different three-dimensional molecular shapes with potentially different chemical reactivities and physical properties.

Furthermore, the hexahydro nature of the indene system creates multiple chiral centers within the molecule, leading to additional stereochemical complexity. The reduction of the original aromatic indene system generates new stereogenic centers at various positions, and the specific configuration of these centers determines the overall three-dimensional shape of the molecule. The combination of multiple chiral centers with the constrained geometry imposed by the methano bridge creates a limited number of possible stereoisomers, each with distinct properties.

| Isomer Type | Chemical Abstracts Service Number | Structural Difference | Key Characteristics |

|---|---|---|---|

| 5-Position Ester | 67634-20-2 | Isobutyrate at position 5 | Primary compound form |

| 6-Position Ester | 68039-39-4 | Isobutyrate at position 6 | Positional isomer |

| Endo Configuration | Variable | Substituent syn to bridge | Thermodynamically favored |

| Exo Configuration | Variable | Substituent anti to bridge | Kinetically accessible |

Comparative Structural Analysis with Related Methanoindenes

The structural characteristics of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate can be better understood through comparison with related methanoindene derivatives that share similar core frameworks but differ in their substitution patterns and degrees of saturation. The parent compound, 4,7-methano-1H-indene, represents the basic aromatic framework with molecular formula C₁₀H₈ and serves as the fundamental structural unit from which all methanoindene derivatives are derived. This aromatic precursor lacks the saturation and ester functionality present in the target compound, highlighting the structural modifications that have been introduced.

The immediate structural analog, 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene, shares the same saturated tricyclic framework but lacks the isobutyrate ester group. This comparison illuminates the specific contribution of the ester functionality to the overall molecular architecture and properties. The unsubstituted hexahydro compound has molecular formula C₁₀H₁₄ and molecular weight 134.2182 grams per mole, compared to C₁₄H₂₀O₂ and 220.31 grams per mole for the isobutyrate ester. This difference of C₄H₆O₂ (86.09 grams per mole) represents the exact contribution of the isobutyrate group to the molecular mass.

Related ester derivatives provide additional points of comparison for understanding structure-activity relationships within this family of compounds. The 3a,4,5,6,7,7a-hexahydromethoxy-4,7-methano-1H-indene system represents a methyl ether analog with molecular formula C₁₁H₁₆O, demonstrating how different functional groups can be incorporated into the basic methanoindene framework. Similarly, acetoxydihydrodicyclopentadiene compounds with molecular formula C₁₂H₁₆O₂ show how different ester groups can be attached to related tricyclic systems.

The structural rigidity imposed by the methano bridge creates significant differences between these compounds and their non-bridged analogs. For example, simple cyclohexene or cyclopentene derivatives lack the conformational constraints present in the methanoindene system, resulting in greater molecular flexibility and different chemical behavior patterns. The tricyclic nature of the methanoindene framework also distinguishes these compounds from simpler bicyclic systems that lack the additional ring closure provided by the methano bridge.

| Compound | Molecular Formula | Molecular Weight | Structural Features | Relationship to Target |

|---|---|---|---|---|

| 4,7-Methano-1H-indene | C₁₀H₈ | 128.17 | Aromatic parent system | Basic framework |

| 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene | C₁₀H₁₄ | 134.22 | Saturated unsubstituted | Direct precursor |

| 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene | C₁₁H₁₆O | 164.25 | Methyl ether analog | Functional group variant |

| Target Compound | C₁₄H₂₀O₂ | 220.31 | Isobutyrate ester | Complete structure |

Properties

IUPAC Name |

8-tricyclo[5.2.1.02,6]dec-4-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h3,5,8-13H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXACLQEWOALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CC2CC1C3C2CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052360 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67634-20-2 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

$$

\text{3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol} + \text{Isobutyric acid} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate} + H_2O

$$

Catalysts and Conditions

- Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed to promote esterification.

- Temperature: Reaction temperatures are maintained between 80°C and 100°C to optimize conversion without decomposing sensitive bicyclic structures.

- Solvent: Non-polar solvents like toluene are used to facilitate water removal via azeotropic distillation, driving the reaction equilibrium toward ester formation.

- Molar Ratios: A molar ratio of alcohol to acid of approximately 1:1.2 is common to ensure complete esterification.

Reaction Time and Catalyst Loading

- Reaction times vary from 12 to 24 hours depending on catalyst concentration and temperature.

- Catalyst loading is optimized between 5 to 10 mol% to balance reaction rate and minimize side reactions.

Yield Optimization

- Reported yields range from 60% to 85%, with lower yields often attributed to steric hindrance in the bicyclic alcohol.

- Optimization of catalyst concentration, reaction time, and efficient removal of water by azeotropic distillation improves yields.

- Post-reaction purification via fractional distillation or column chromatography (silica gel with hexane/ethyl acetate mixtures) is recommended to isolate the pure ester product.

Alternative Preparation Methods

While direct esterification is the predominant method, alternative approaches include:

- Acylation with Acid Chlorides or Anhydrides: Using isobutyryl chloride or isobutyric anhydride to acylate the bicyclic alcohol under milder conditions can enhance reaction rates and yields.

- Transesterification: Reaction of methyl or ethyl isobutyrate with the bicyclic alcohol in the presence of acid or base catalysts can also yield the target ester.

These methods may offer advantages in terms of reaction time and selectivity but require careful handling of reactive acylating agents.

Analytical Validation of the Product

Post-synthesis, the structural integrity and purity of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate are validated using:

| Analytical Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm bicyclic core and ester linkage | ¹H NMR: Vinyl protons at δ 5.8–6.2 ppm; bridgehead protons at δ 2.5–3.2 ppm. ¹³C NMR: Ester carbonyl at δ 170–175 ppm; olefinic carbons at δ 120–130 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C14H20O2 (220.31 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | Strong ester carbonyl stretch near 1735 cm⁻¹ |

| Chromatographic Purity (GC or HPLC) | Purity assessment | Single major peak corresponding to the ester product |

These analyses confirm the successful synthesis and high purity of the compound, essential for applications in fragrance or further chemical research.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Alcohol:Acid Molar Ratio | 1 : 1.2 | Slight excess acid to drive reaction |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | 5–10 mol% loading |

| Temperature | 80–100°C | Controlled to avoid decomposition |

| Reaction Time | 12–24 hours | Longer times improve conversion |

| Solvent | Toluene | Facilitates azeotropic water removal |

| Yield | 60–85% | Optimized by catalyst and time |

| Purification | Fractional distillation, column chromatography | Ensures product purity |

Research Findings and Notes

- The bicyclic structure of the alcohol precursor introduces steric hindrance, which can reduce esterification efficiency compared to simpler alcohols.

- Use of azeotropic distillation to continuously remove water shifts equilibrium toward ester formation.

- Acid chloride or anhydride derivatives of isobutyric acid can be employed to improve reaction kinetics but require careful control to avoid side reactions.

- Analytical data confirm that the ester maintains the bicyclic methanoindenyl core and that no significant side products are formed under optimized conditions.

- No significant phototoxicity or environmental risks have been reported for this compound at typical use levels, supporting its safe handling in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Different ester derivatives

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release isobutyric acid, which can then participate in metabolic pathways. The hexahydro structure provides stability and allows for specific interactions with enzymes and other proteins.

Comparison with Similar Compounds

Structural and Functional Differences

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Ester Group | Key Applications |

|---|---|---|---|---|

| Target: 5-yl isobutyrate (67634-20-2) | C₁₄H₂₀O₂ | 220.31 | Isobutyrate | Fragrances, cosmetics |

| 5-yl acetate (5413-60-5, Verdyl acetate) | C₁₂H₁₆O₂ | 192.25 | Acetate | Fragrances (floral notes) |

| 5-yl propionate (68912-13-0) | C₁₃H₁₈O₂ | 206.28 | Propionate | Industrial fragrances |

| 6-yl isobutyrate (68039-39-4) | C₁₄H₂₀O₂ | 220.31 | Isobutyrate | Mixtures with 5-yl isomer |

| 6-yl pivalate (68039-44-1) | C₁₅H₂₂O₂ | 234.33 | Pivalate | Specialty chemicals |

Key Observations :

- Ester Group Impact: Smaller ester groups (e.g., acetate) reduce molecular weight and volatility, enhancing top notes in fragrances. Larger groups (e.g., pivalate) increase hydrophobicity (logP ~9.36 for related polymers) , favoring long-lasting base notes.

- Isomerism : The 5-yl and 6-yl isomers (e.g., 67634-20-2 vs. 68039-39-4) exhibit nearly identical physical properties but may differ in odor thresholds due to stereoelectronic effects .

Biological Activity

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. It belongs to a class of compounds known as bicyclic terpenes and has garnered interest for its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.31 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| LogP | Not specified |

Biological Activity

The biological activity of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate has been explored in various studies. The compound has shown potential in several areas:

- Antimicrobial Activity : In vitro studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been effective against certain strains of bacteria and fungi, suggesting its potential use in developing antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties. Studies involving animal models have demonstrated a reduction in inflammatory markers when treated with this compound.

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate on various cancer cell lines. Results show that it may inhibit cell proliferation in specific types of cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate against Staphylococcus aureus. The results indicated a significant reduction in bacterial load at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Properties

In an experimental model of arthritis published in Inflammation Research, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to the control group. The study highlighted its potential as an anti-inflammatory therapeutic agent.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. This suggests its potential application in cancer therapy.

Q & A

Basic Research Questions

Q. How can synthetic routes for 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate be optimized to improve regioselectivity?

- Methodological Answer :

- Catalytic Conditions : Use Lewis acid catalysts (e.g., BF₃·Et₂O) to direct esterification at the 5-position of the bicyclic scaffold. Evidence from analogs like 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl propionate (CAS 67634-24-6) suggests that steric hindrance at the 6-position favors 5-substitution .

- Temperature Control : Maintain reaction temperatures below 50°C to prevent isomerization of the methanoindenyl core.

- Monitoring : Track reaction progress via GC-MS or <sup>1</sup>H-NMR for characteristic shifts (e.g., δ 4.8–5.2 ppm for the isobutyrate ester group) .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- <sup>13</sup>C-NMR : Identify the bicyclic framework via peaks at δ 35–45 ppm (bridgehead carbons) and δ 170–175 ppm (ester carbonyl). Compare with analogs like 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl acetate (CAS 2500-83-6) .

- FT-IR : Look for C=O stretching at ~1740 cm⁻¹ and C-O-C vibrations at 1250–1150 cm⁻¹.

- High-Resolution MS : Confirm molecular formula (C₁₄H₂₀O₂) with accurate mass ±1 ppm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for structurally similar bicyclic esters (e.g., 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol, CAS 3385-61-3) .

- PPE : Wear nitrile gloves and chemical-resistant lab coats. Avoid latex due to permeability concerns.

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Modeling Strategy : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental data from analogs like tricyclo[5.2.1.0²,⁶]dec-3-en-9-yl acetate (CAS 2500-83-6) to validate predictions .

- Regioselectivity Analysis : Use NBO charges to identify electron-rich sites (e.g., the 5-position ester group) for dienophile interactions.

- Collaborative Validation : Cross-reference with experimental kinetic studies under varying solvent polarities .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer :

- Isomer Discrimination : Employ 2D-NMR (NOESY/ROESY) to distinguish axial vs. equatorial substituents. For example, conflicting <sup>1</sup>H-NMR data in 3a,4,5,6,7,7a-hexahydro-5-methoxy-4,7-methano-1H-indene (CAS 53018-24-9) were resolved via cross-peak analysis .

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational flipping in the bicyclic system.

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .

Q. How does the compound’s stability vary under oxidative vs. hydrolytic conditions?

- Methodological Answer :

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 40°C. Monitor via HPLC for ester cleavage products (e.g., isobutyric acid).

- Oxidative Resistance : Expose to H₂O₂ or O₃ and analyze by GC-MS for epoxidation or ring-opening byproducts.

- Data Comparison : Contrast with stability profiles of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl butyrate (CAS 64194-22-5) to identify scaffold-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.